

Technical Guide: Spectroscopic and Synthetic Profile of Methyl 3-cyano-4-hydroxybenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 3-cyano-4-hydroxybenzoate

Cat. No.: B180658

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the spectral data for **methyl 3-cyano-4-hydroxybenzoate** (CAS No: 156001-68-2), a key intermediate in organic synthesis. It includes tabulated spectral data, detailed experimental protocols for its synthesis and analysis, and a workflow visualization for its characterization.

Spectral Data Summary

The following tables summarize the key spectral data for **methyl 3-cyano-4-hydroxybenzoate**, providing a quantitative basis for its identification and characterization.

Table 1: Mass Spectrometry Data

Parameter	Value	Interpretation
Molecular Formula	$C_9H_7NO_3$ [1]	-
Molecular Weight	177.16 g/mol [1]	-
Exact Mass	177.042593085 Da [1]	-
Ionization Mode	Electron Ionization (EI)	Standard for volatile organic compounds.
Molecular Ion (M^+)	m/z 177	Corresponds to the intact molecule radical cation.
Key Fragments	m/z 146	Loss of methoxy radical ($\cdot OCH_3$).
	m/z 118	Loss of the ester group ($\cdot COOCH_3$). [2] [3]

|| m/z 90 | Subsequent loss of carbonyl (CO) from the m/z 118 fragment. |

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Functional Group Assignment
~3300-3100	Broad	O-H stretch (phenolic)
~2960	Medium	C-H stretch (methyl)
~2230	Sharp, Medium	C≡N stretch (nitrile) [4]
~1700	Strong	C=O stretch (ester carbonyl) [4]
~1600, ~1500	Medium-Strong	C=C stretch (aromatic ring)

|| ~1280 | Strong | C-O stretch (ester) |

Table 3: ^{13}C Nuclear Magnetic Resonance (NMR) Data (Predicted)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~165	Quaternary	Ester Carbonyl (C=O)[5][6]
~160	Quaternary	C4 (Aromatic, attached to -OH)
~135	Methine (CH)	C6 (Aromatic)
~133	Methine (CH)	C2 (Aromatic)
~122	Quaternary	C1 (Aromatic, attached to ester)[5]
~115	Quaternary	Nitrile (C≡N)
~116	Methine (CH)	C5 (Aromatic)
~103	Quaternary	C3 (Aromatic, attached to -CN)

| ~53 | Methyl (CH_3) | Methoxy (- OCH_3) |

Table 4: ^1H Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
8.23	d	1.9	1H	H-2
8.15	dd	8.7, 2.1	1H	H-6
7.04	d	8.7	1H	H-5
6.55	bs	-	1H	OH
3.92	s	-	3H	OCH_3

Predicted data based on similar structures and computational models.

Experimental Protocols

Detailed methodologies for the synthesis and spectral analysis of **methyl 3-cyano-4-hydroxybenzoate** are provided below.

Synthesis via Cyanation

This protocol describes the synthesis of **methyl 3-cyano-4-hydroxybenzoate** from methyl 4-hydroxy-3-iodobenzoate.[\[7\]](#)

Materials:

- Methyl 4-hydroxy-3-iodobenzoate
- Copper(I) cyanide (CuCN)
- Sodium cyanide (NaCN)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Water (H₂O)
- Anhydrous sodium sulfate (Na₂SO₄)
- Nitrogen gas (N₂)

Procedure:

- Methyl 4-hydroxy-3-iodobenzoate (28 g, 0.1 mol) is dissolved in 100 mL of DMF in a reaction vessel.[\[7\]](#)
- Copper(I) cyanide (9.92 g, 0.11 mol) and sodium cyanide (0.49 g, 0.11 mol) are added to the solution.[\[7\]](#)
- The reaction vessel is purged with nitrogen gas to create an inert atmosphere.[\[7\]](#)
- The mixture is heated to 105 °C with constant stirring for 18 hours.[\[7\]](#)

- After cooling to room temperature, the precipitate is removed by filtration, and the filter cake is washed with ethyl acetate.[\[7\]](#)
- The organic phases are combined and diluted with 200 mL of water.
- The aqueous layer is extracted twice with 200 mL portions of ethyl acetate.[\[7\]](#)
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.[\[7\]](#)

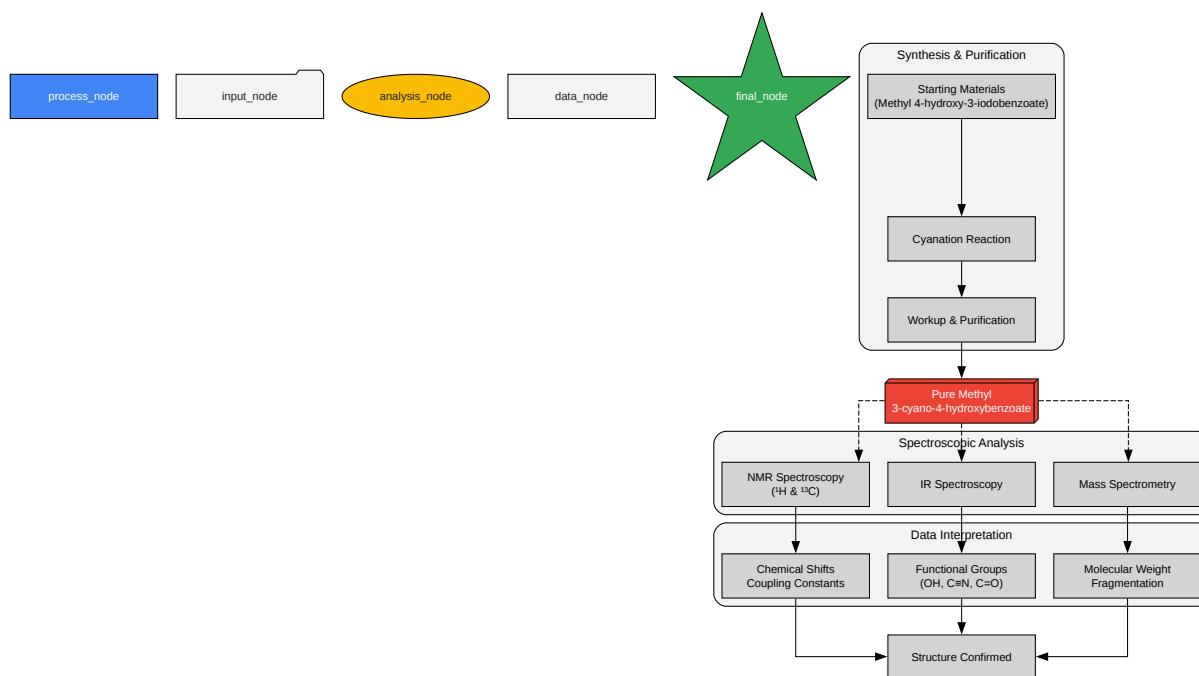
Spectral Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- A sample of **methyl 3-cyano-4-hydroxybenzoate** (approximately 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (0 ppm).
- The solution is transferred to a 5 mm NMR tube.
- The NMR spectrum is acquired on a spectrometer, with the number of scans adjusted to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy (Thin Solid Film Method):

- Approximately 50 mg of solid **methyl 3-cyano-4-hydroxybenzoate** is placed in a small vial.
- A few drops of a volatile solvent, such as methylene chloride, are added to completely dissolve the solid.
- A single, clean salt plate (e.g., NaCl or KBr) is placed on a level surface.
- One or two drops of the solution are applied to the center of the salt plate.


- The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.
- The plate is placed in the sample holder of the FT-IR spectrometer and the spectrum is recorded.

Mass Spectrometry (MS) with Electron Ionization (EI):

- The sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet for volatile compounds.
- In the ion source, the vaporized molecules are bombarded by a high-energy electron beam (typically 70 eV).
- This bombardment ejects an electron from the molecule, creating a positively charged molecular ion (M^+) and causing fragmentation.^[8]
- The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating the mass spectrum.

Characterization Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of **methyl 3-cyano-4-hydroxybenzoate** using the described spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 3-cyano-4-hydroxybenzoate | C9H7NO3 | CID 11769089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. compoundchem.com [compoundchem.com]
- 7. methyl 3-cyano-4-hydroxybenzoate | 156001-68-2 [chemicalbook.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Profile of Methyl 3-cyano-4-hydroxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b180658#methyl-3-cyano-4-hydroxybenzoate-spectral-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com